molecular formula C10H13NOS B7476307 N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide

N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide

Cat. No. B7476307
M. Wt: 195.28 g/mol
InChI Key: MCJXIIANURXPPB-UHFFFAOYSA-N
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Description

N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the development and function of immune cells. CP-690,550 has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide works by selectively inhibiting JAK3, which is a key mediator of cytokine signaling in immune cells. By blocking JAK3, N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune cell activation. This mechanism of action makes N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and immunosuppressive effects, N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has also been shown to inhibit the proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide in lab experiments include its potent and selective inhibition of JAK3, which allows for the specific targeting of immune cells involved in autoimmune diseases. N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide also has a well-defined mechanism of action, which makes it easier to study and understand its effects. However, the limitations of using N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide. One area of research is the development of new and improved synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential use of N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, research is needed to better understand the long-term safety and efficacy of N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide in humans.

Synthesis Methods

The synthesis of N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide involves several steps, starting with the reaction of cyclopropylamine with 2-bromo-4,5-dimethylthiophene. This is followed by a series of chemical reactions, including acylation, reduction, and cyclization, to produce the final product. The synthesis of N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has been extensively studied for its potential use in the treatment of various autoimmune diseases. In preclinical studies, N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to be effective in reducing inflammation and suppressing the immune response. Clinical trials have also shown promising results, with N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide demonstrating significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-6-5-9(13-7(6)2)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJXIIANURXPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide

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